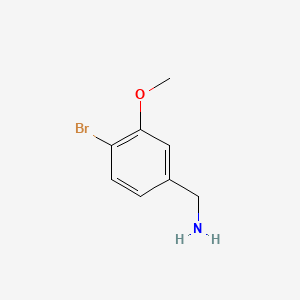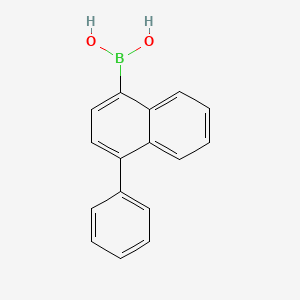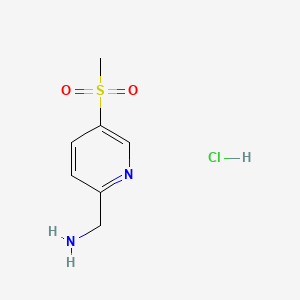
Acide (9,9-diphényl-9H-fluorèn-4-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is an organic compound with the molecular formula C25H19BO2 and a molecular weight of 362.24 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a carbon atom of the fluorenyl group, which is further substituted with two phenyl groups. This compound is typically a white solid powder and is soluble in organic solvents such as dichloromethane, acetonitrile, and chloroform .
Applications De Recherche Scientifique
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
It is known that boronic acids often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
Boronic acids are known to form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often involved in various biochemical reactions due to their ability to form reversible covalent bonds with hydroxyl groups .
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also interact with proteins, enabling their manipulation and cell labeling .
Cellular Effects
Boronic acids are known to interact with glycan chains of antibodies .
Molecular Mechanism
Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid can be synthesized through the reaction of phenylboronic acid with fluoren-4-aldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position instead of the 4-position.
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Contains methyl groups instead of phenyl groups.
9,9-Dioctylfluorene-2-boronic acid pinacol ester: Contains octyl groups and is used in similar applications.
Uniqueness
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high fluorescence efficiency .
Propriétés
IUPAC Name |
(9,9-diphenylfluoren-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFGWWZGBTYHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/new.no-structure.jpg)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

